N-(2-methylphenyl)-2-piridinamine
Description
N-(2-methylphenyl)-2-pyridinamine is an aromatic amine derivative featuring a pyridine ring substituted with an amino group at the 2-position, which is further functionalized with a 2-methylphenyl group. The molecular formula is C₁₂H₁₂N₂, with a molecular weight of 184.24 g/mol. Its structure combines the π-electron-deficient pyridine ring with the electron-rich methylphenyl substituent, creating a scaffold amenable to further derivatization .
Synthetic routes for this compound typically involve nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. For example, 2-aminopyridine may react with 2-methylbromobenzene under palladium catalysis to form the target compound, as inferred from analogous methods described in .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-(2-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13-12/h2-9H,1H3,(H,13,14) |
InChI Key |
KOWHVFVCORLCID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-piridinamine typically involves the reaction of 2-chloropyridine with 2-methylaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-chloropyridine is treated with 2-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-piridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the pyridine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(2-methylphenyl)-2-piridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-piridinamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion compare N-(2-methylphenyl)-2-pyridinamine with structurally related pyridinamine derivatives, focusing on molecular properties, synthesis, and applications.
Table 1: Comparative Analysis of Pyridinamine Derivatives
*Estimated based on structural analogs ; †Computed using cheminformatics tools.
Structural and Electronic Differences
- N-(2-methylphenyl)-2-pyridinamine vs. The methyl group also increases hydrophobicity (higher XLogP3) compared to the unsubstituted phenyl analog .
- N-Methyl-N-phenylpyridin-2-amine: Despite sharing the same molecular formula, the N-methyl group in this compound alters electronic distribution, making the pyridine nitrogen less basic. This contrasts with the target compound, where the amino group retains greater lone-pair availability .
- N2-Phenylpyridine-2,5-diamine : The additional amine group at the 5-position significantly increases polarity (PSA = 46.2 Ų vs. 16.1 Ų), enhancing solubility in polar solvents but reducing membrane permeability .
Physicochemical Properties
- Lipophilicity : The XLogP3 values range from 1.8 (polar diamine) to 4.1 (benzoxazole-oxadiazole derivative). N-(2-methylphenyl)-2-pyridinamine’s estimated XLogP3 (~3.2) positions it as moderately lipophilic, suitable for crossing biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
